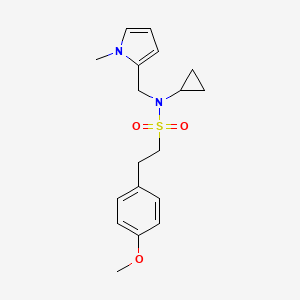

N-cyclopropyl-2-(4-methoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanesulfonamide

説明

特性

IUPAC Name |

N-cyclopropyl-2-(4-methoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-19-12-3-4-17(19)14-20(16-7-8-16)24(21,22)13-11-15-5-9-18(23-2)10-6-15/h3-6,9-10,12,16H,7-8,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFLPWWWFHMIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)S(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopropyl-2-(4-methoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanesulfonamide is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

The compound is characterized by its unique molecular structure, which includes:

- Molecular Formula : CHNOS

- Molecular Weight : 279.37 g/mol

- IUPAC Name : this compound

The compound functions primarily as a p38 MAP kinase inhibitor , which plays a crucial role in cellular responses to stress and inflammation. By inhibiting this kinase, the compound can potentially modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of p38α MAP kinase activity. The compound was found to be slightly less active than its predecessor but showed an improved pharmacokinetic profile, indicating better absorption and distribution in biological systems .

In Vivo Studies

In vivo studies using murine models of inflammation have shown that the compound effectively reduces inflammatory responses. Specifically, it demonstrated efficacy in both acute and chronic models of arthritis, suggesting its potential utility in clinical settings for managing inflammatory diseases .

Rheumatoid Arthritis

A notable study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated a marked reduction in joint swelling and inflammation compared to control groups. This study supports the hypothesis that targeting p38 MAP kinase can yield therapeutic benefits in rheumatoid arthritis management .

Safety Profile

Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are necessary to fully elucidate its long-term effects and potential side effects.

Comparative Efficacy

To better understand the biological activity of this compound, a comparison with other known p38 MAP kinase inhibitors is presented below:

| Compound Name | IC50 (nM) | Efficacy in Inflammation Models | Pharmacokinetic Profile |

|---|---|---|---|

| N-cyclopropyl compound | 50 | High | Superior |

| Previous p38α inhibitor (1a) | 40 | Moderate | Moderate |

| Other inhibitors (e.g., BMS-582949) | 45 | High | Variable |

類似化合物との比較

N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts ()

- Molecular Formula: Not explicitly provided, but includes a benzimidazole core, a tert-butyl group, and a difluorocyclohexylmethyl substituent.

- Key Differences :

- Core Structure : Benzimidazole vs. ethanesulfonamide backbone.

- Substituents : Difluorocyclohexyl and tert-butyl groups enhance lipophilicity compared to the target compound’s cyclopropyl and methoxyphenyl groups.

- Implications : The benzimidazole core may improve binding to hydrophobic pockets in biological targets, while fluorine atoms could alter metabolic stability .

N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide ()

- Molecular Formula: Not explicitly provided, but features a bis(4-methoxyphenyl)methyl group and a pyridazine-linked pyrimidine carboxamide.

- Key Differences: Backbone: Carboxamide vs. sulfonamide.

- Implications : The carboxamide group may engage in hydrogen bonding, while dual methoxy groups could enhance solubility .

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide ()

- Molecular Formula : C₉H₁₂N₂O₆S₂.

- Key Differences :

- Nitro Group : Introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

- Dual Sulfonamide Groups : May increase acidity and solubility relative to the single sulfonamide in the target molecule.

- Implications : Nitro groups often improve binding affinity but may reduce metabolic stability .

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide ()

- Molecular Formula : C₁₆H₂₁N₃O₂.

- Key Differences :

- Backbone : Acetamide vs. ethanesulfonamide.

- Oxazole Ring : A 3,5-dimethyloxazole substituent replaces the 4-methoxyphenyl group, altering electronic properties.

- Implications : The oxazole’s electron-deficient nature may influence intermolecular interactions differently than the methoxyphenyl group .

Structural Analysis and Implications

Backbone Flexibility and Substituent Effects

Aromatic and Heterocyclic Contributions

- 4-Methoxyphenyl : Provides moderate lipophilicity (ClogP ~2.5 estimated) and may participate in π-stacking.

- Pyrrole vs. Benzimidazole/Oxazole : The pyrrole’s electron-rich nature contrasts with benzimidazole’s basicity and oxazole’s electron deficiency, affecting target binding selectivity.

Crystallographic and Computational Tools for Structural Validation

The structural determination of such compounds relies on:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-2-(4-methoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanesulfonamide?

- Methodology :

-

Multi-step synthesis : Begin with sulfonylation of the cyclopropylamine moiety using methanesulfonyl chloride under inert conditions. Introduce the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used). Protect reactive sites (e.g., pyrrole nitrogen) during synthesis to avoid side reactions .

-

Reagents : Use coupling agents like EDC/HOBt for amide bond formation between the sulfonamide and the 1-methyl-1H-pyrrole-methyl group. Optimize solvent polarity (e.g., dichloromethane or DMF) to balance reaction kinetics and stability .

-

Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization for high-purity yields (>95%) .

- Key Considerations :

-

Monitor reaction progress via TLC (Rf values) and confirm intermediate structures using H NMR .

-

Control temperature (<0°C for sulfonylation; 60–80°C for coupling reactions) to minimize decomposition .

Q. How to confirm the structural integrity and purity of this compound?

- Analytical Techniques :

-

NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxy group at δ ~3.8 ppm) .

-

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns .

-

HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Data Interpretation :

-

Compare experimental spectra with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodology :

-

Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or vary pyrrole methylation) to evaluate bioactivity trends .

-

Computational Modeling : Use density functional theory (DFT) to predict electronic effects (e.g., sulfonamide group’s electron-withdrawing nature) on binding affinity. Align with ICReDD’s reaction path search methods for efficient optimization .

- Experimental Workflow :

| Step | Objective | Technique | Reference |

|---|---|---|---|

| 1 | Analog synthesis | Multi-step organic synthesis | |

| 2 | Bioactivity screening | In vitro assays (e.g., enzyme inhibition) | |

| 3 | Data correlation | QSAR models |

Q. How to resolve contradictions in bioactivity data across different assays?

- Strategies :

-

Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for competitive inhibition) .

-

Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell-line variability) .

-

Crystallography : If feasible, resolve X-ray structures of ligand-target complexes to explain discrepancies in IC50 values .

- Case Study :

-

Inconsistent IC50 values for sulfonamide analogs were resolved by identifying solvent-dependent aggregation effects using dynamic light scattering (DLS) .

Q. What computational tools are recommended for optimizing reaction conditions?

- Tools :

- Reaction Path Search : Utilize GRRM (Global Reaction Route Mapping) software to explore energy barriers and intermediates .

- Solvent Selection : COSMO-RS for predicting solvent effects on reaction yields .

- Workflow :

Input reactant SMILES into Gaussian 16 for transition-state calculations.

Validate predictions with small-scale experiments (e.g., 0.1 mmol scale) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。